molecular formula C12H18ClN3O3 B555009 (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride CAS No. 16010-98-3

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride

Cat. No. B555009
CAS RN: 16010-98-3
M. Wt: 287.74 g/mol
InChI Key: PFOYXOWPGRWPLS-MERQFXBCSA-N
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Description

“(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride” is a chemical compound with the molecular formula C12H18ClN3O3 . It is also known by other names such as L-Leucine p-nitroanilide hydrochloride and L-Leucine 4-nitroanilide HCl . The compound has a molecular weight of 287.74 g/mol .


Molecular Structure Analysis

The compound has a complex molecular structure. The InChI representation of the compound is InChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H/t11-;/m0./s1 . The compound’s structure includes a nitrophenyl group attached to a leucine residue, which is a common structure in many bioactive compounds.


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride” are not available, it’s known that nitrophenyl compounds can undergo reductive conversion to aminophenol compounds . This reaction is of great commercial importance as aminophenols are valuable chemicals for producing drugs and other applications .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass of the compound is 251.12699141 g/mol .

Scientific Research Applications

Material Science Applications

  • The study of powder X-ray diffraction for similar compounds suggests applications in material characterization, potentially aiding in the development of new materials with specific optical or structural properties (Qing Wang et al., 2015).

Medicinal Chemistry Applications

  • Kinetic and mechanistic studies on the formation and decomposition of derivatives of similar compounds in basic medium can inform the synthesis of pharmaceuticals, offering insights into stability and reactivity important for drug development (M. Sedlák et al., 2002).
  • Novel dipeptides bearing sulfonamide groups, synthesized from structurally related compounds, have been investigated as antimalarial and antitrypanosomal agents, highlighting potential applications in the design of new treatments for infectious diseases (O. Ekoh et al., 2021).

Analytical Chemistry Applications

  • Electrosynthesis studies of related compounds demonstrate applications in the development of analytical methodologies for the detection and quantification of pharmaceuticals and pollutants, potentially extending to the analysis of "(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride" (A. Konarev et al., 2007).

properties

IUPAC Name

(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOYXOWPGRWPLS-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585198
Record name N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride

CAS RN

16010-98-3
Record name N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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